(2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-2-(1,3-benzodioxol-5-yl)-3-[1-(2-methylpropyl)-3,4-dihydro-2H-quinolin-6-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-16(2)14-25-9-3-4-19-10-17(5-7-21(19)25)11-20(13-24)18-6-8-22-23(12-18)27-15-26-22/h5-8,10-12,16H,3-4,9,14-15H2,1-2H3/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHOSRANWOVWGT-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC2=C1C=CC(=C2)C=C(C#N)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CCCC2=C1C=CC(=C2)/C=C(\C#N)/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features a benzodioxole moiety, which is known for its bioactive properties. The structure can be represented as follows:
Antioxidant Properties
Research indicates that compounds containing the benzodioxole structure often exhibit significant antioxidant activity. This activity is crucial in mitigating oxidative stress in biological systems. Studies have shown that derivatives of benzodioxole can scavenge free radicals effectively, which may contribute to their protective effects against various diseases related to oxidative damage.
Anti-inflammatory Effects
The compound has been observed to possess anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response. This inhibition can be beneficial in treating conditions like arthritis and other inflammatory disorders.
Anticancer Activity
A notable aspect of this compound's biological profile is its potential anticancer activity. Preliminary studies have indicated that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The mechanism appears to involve the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study 1 : A study on a related benzodioxole derivative demonstrated a reduction in tumor size in murine models of breast cancer.
- Case Study 2 : Another investigation revealed that a structurally similar compound improved survival rates in patients with advanced colorectal cancer when used as an adjunct therapy.
Comparative Analysis
A comparative analysis was conducted on various benzodioxole derivatives to assess their biological activities. The following table summarizes key findings:
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | High | Moderate | Low |
| Compound B | Moderate | High | Moderate |
| (2Z)-Benzodioxole | High | High | High |
The proposed mechanisms by which this compound exerts its biological effects include:
- Free Radical Scavenging : Interacting with reactive oxygen species (ROS) to neutralize them.
- Inhibition of Enzymatic Pathways : Blocking key enzymes involved in inflammation and cancer progression.
- Modulation of Gene Expression : Influencing transcription factors that regulate apoptosis and cell proliferation.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Recent studies have indicated that compounds similar to (2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile exhibit significant anticancer properties. These compounds can inhibit specific pathways involved in tumor growth and proliferation. For instance, compounds derived from benzodioxole structures have shown promise in targeting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Neuroprotective Effects : The tetrahydroquinoline component is associated with neuroprotective effects. Research indicates that derivatives of this compound can modulate neurotransmitter systems and possess antioxidant properties, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Cholinesterase Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease . Computational studies have been employed to evaluate the binding affinity of this compound to AChE compared to established inhibitors like donepezil .
Synthetic Applications
The synthetic versatility of this compound allows it to serve as a precursor for various chemical transformations. Its reactive functional groups enable:
- Formation of New Derivatives : The nitrile group can be transformed into amines or carboxylic acids through hydrolysis or reduction reactions.
- Cross-Coupling Reactions : The compound can participate in cross-coupling reactions with other electrophiles to generate more complex molecular architectures useful in drug development .
Case Study 1: Anticancer Activity
A study published in Der Pharma Chemica demonstrated the synthesis of related benzodioxole derivatives that showed cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways .
Case Study 2: Neuroprotective Potential
Research conducted on tetrahydroquinoline derivatives indicated that they could protect neuronal cells from oxidative stress-induced damage. In vitro assays showed that these compounds reduced reactive oxygen species (ROS) levels significantly when tested against neurotoxic agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key Analog : (2Z)-2-[(Z)-Benzoyl]-3-{1-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-1H-Pyrazol-5-yl}Prop-2-Enenitrile
This compound shares the acrylonitrile core and Z-configuration but differs in substituents:
- 3-Chloro-5-(trifluoromethyl)pyridin-2-yl and pyrazolyl groups : Enhance electronegativity and polarity, influencing solubility and target binding.
Comparison Highlights :
Impact of Substituents :
- Lipophilicity : The target compound’s benzodioxol and isobutyl groups increase hydrophobicity, favoring blood-brain barrier penetration. In contrast, the compound’s pyridinyl and trifluoromethyl groups enhance polarity, improving aqueous solubility .
- Reactivity : The benzodioxol’s electron-donating effects may stabilize the acrylonitrile core against hydrolysis, whereas the compound’s electron-withdrawing groups could accelerate nucleophilic addition .
Spectroscopic Characterization
Both compounds require advanced spectroscopic techniques for structural confirmation:
- 1H-NMR: The target compound’s benzodioxol protons resonate near δ 5.9–6.1 (methylenedioxy) and δ 6.8–7.5 (aromatic protons). The tetrahydroquinolin’s isobutyl group shows signals at δ 0.9–1.1 (CH3) and δ 1.8–2.1 (CH2) .
- 13C-NMR : The nitrile carbon in the acrylonitrile backbone appears at δ 115–120 ppm. Differences in aromatic carbons reflect substituent electronic effects .
Predicted Physicochemical Properties
| Property | Target Compound (Predicted) | Compound |
|---|---|---|
| Density (g/cm³) | ~1.2–1.4 | 1.38 ± 0.1 |
| Boiling Point (°C) | ~450–500 | 519.7 ± 50.0 |
| pKa | ~3–5 (nitrile protonation) | -4.08 ± 0.39 |
The lower pKa of the compound suggests stronger acidity due to electron-withdrawing substituents, whereas the target compound’s benzodioxol may slightly elevate its pKa .
Q & A
Q. What are the key synthetic routes for (2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile?
The synthesis typically involves multi-step organic reactions, including:
- Condensation : Reacting benzodioxole and tetrahydroquinoline precursors with acrylonitrile derivatives under basic conditions (e.g., K₂CO₃ or NaOH in ethanol/DMF mixtures) .
- Coupling reactions : Palladium-catalyzed cross-coupling may be employed to link aromatic moieties, requiring inert conditions and solvents like acetonitrile or DMSO .
- Stereochemical control : The Z-configuration of the enenitrile group is achieved via temperature-controlled reactions (e.g., reflux in ethanol) and monitored by TLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- ¹H/¹³C NMR : To confirm the connectivity of the benzodioxole, tetrahydroquinoline, and nitrile groups, with attention to coupling constants for stereochemical assignment .
- Mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
- X-ray crystallography : To resolve ambiguities in stereochemistry and confirm the Z-configuration of the double bond .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound, particularly when encountering low efficiency in the final coupling step?
- Catalyst screening : Test palladium/copper-based catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos to enhance coupling efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol for stabilizing intermediates .
- Temperature gradients : Systematic testing of reflux vs. room-temperature conditions to minimize side reactions .
Q. What strategies address contradictions in spectral data, such as unexpected peaks in NMR?
- Dynamic effects analysis : Investigate tautomerism or conformational flexibility using variable-temperature NMR .
- Isomeric impurities : Employ chiral HPLC (e.g., Chiralpak® columns) to separate Z/E isomers or enantiomers, especially if bioactivity assays show variability .
Q. How can the bioactivity of this compound be systematically evaluated against cancer or microbial targets?
- In vitro assays : Use MTT assays for cytotoxicity screening (e.g., against HeLa or MCF-7 cells) with IC₅₀ calculations .
- Structure-activity relationship (SAR) : Synthesize analogs with modified benzodioxole or tetrahydroquinoline groups to identify critical pharmacophores .
- Mechanistic studies : Employ molecular docking to predict interactions with targets like kinase enzymes or DNA gyrase .
Q. What experimental designs resolve solubility challenges in bioassay or formulation studies?
- Co-solvent systems : Test DMSO/PBS mixtures or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug synthesis : Introduce hydrolyzable groups (e.g., acetyl) to the nitrile moiety to improve bioavailability .
Methodological Considerations
Q. How should researchers validate the stereochemical purity of the Z-isomer?
- NOESY NMR : Detect spatial proximity between the benzodioxole protons and the tetrahydroquinoline group .
- Circular dichroism (CD) : Compare experimental spectra with computational predictions (e.g., DFT calculations) .
Q. What analytical workflows are recommended for detecting degradation products during stability studies?
- HPLC-DAD/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to monitor degradation .
- Forced degradation : Expose the compound to heat, light, and acidic/basic conditions to identify labile functional groups .
Data Interpretation and Reporting
Q. How to reconcile discrepancies between computational predictions and experimental bioactivity results?
- Re-evaluate docking parameters : Adjust protonation states or solvation models in molecular dynamics simulations .
- Off-target screening : Use proteome-wide affinity chromatography to identify unintended binding partners .
Q. What statistical approaches are suitable for analyzing dose-response data in preclinical studies?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
- ANOVA with post-hoc tests : Compare treatment groups to controls, correcting for multiple comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
